(R)-2-Amino-4-(4-trifluoromethylphenyl)butanoic acid

Pharmaceutical Analysis Impurity Profiling Chiral Chromatography

This enantiopure (R)-enantiomer (CAS 1260614-74-1) is the dedicated chiral reference standard for Tofacitinib Impurity N, uniquely suited for enantioselective HPLC/UPLC method validation. Unlike the racemic mixture (CAS 1214098-81-3), it delivers defined stereochemical integrity for accurate impurity quantification. As a key chiral building block featuring a 4-carbon butanoic acid backbone and 4-trifluoromethylphenyl group, it provides the enhanced conformational flexibility and metabolic stability required for DPP-4 inhibitor design and reliable SAR studies. Avoid experimental variability; select the enantiopure standard.

Molecular Formula C11H12F3NO2
Molecular Weight 247.21
CAS No. 1260614-74-1
Cat. No. B1651339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-4-(4-trifluoromethylphenyl)butanoic acid
CAS1260614-74-1
Molecular FormulaC11H12F3NO2
Molecular Weight247.21
Structural Identifiers
SMILESC1=CC(=CC=C1CCC(C(=O)O)N)C(F)(F)F
InChIInChI=1S/C11H12F3NO2/c12-11(13,14)8-4-1-7(2-5-8)3-6-9(15)10(16)17/h1-2,4-5,9H,3,6,15H2,(H,16,17)/t9-/m1/s1
InChIKeyVOINSBLLXKDEJC-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Amino-4-(4-trifluoromethylphenyl)butanoic acid (CAS 1260614-74-1) Procurement Overview for Scientific Selection


(R)-2-Amino-4-(4-trifluoromethylphenyl)butanoic acid (CAS 1260614-74-1) is a chiral non-proteinogenic amino acid derivative, specifically the (R)-enantiomer of α-amino-4-(trifluoromethyl)benzenebutanoic acid . It features a butanoic acid backbone extended with a 4-trifluoromethylphenyl group at the terminal position, distinguishing it from phenylalanine analogs. The compound is characterized by its chiral (αR) configuration, which is critical for stereospecific interactions in enzyme inhibition and peptidomimetic design . Its trifluoromethyl group confers enhanced lipophilicity (XLogP3 ~ -0.3) and metabolic stability, properties that are foundational for its role as a pharmaceutical intermediate [1].

Procurement Risk Analysis: Why (R)-2-Amino-4-(4-trifluoromethylphenyl)butanoic acid Cannot Be Replaced by Generic Analogs


Generic substitution of (R)-2-Amino-4-(4-trifluoromethylphenyl)butanoic acid with related trifluoromethylphenyl amino acids or racemic mixtures introduces unacceptable variability in key procurement-relevant parameters. The (R)-enantiomer (CAS 1260614-74-1) is explicitly designated as an impurity reference standard for Tofacitinib (Impurity N), where stereochemical purity is a critical quality attribute . In contrast, the racemic mixture (CAS 1214098-81-3) lacks this defined stereochemical identity and is not suitable for impurity profiling or enantioselective synthesis applications [1]. Furthermore, structural analogs such as 4-(trifluoromethyl)-L-phenylalanine (CAS 114926-38-4) possess a one-carbon shorter side chain, fundamentally altering molecular geometry and target engagement [2]. The 4-trifluoromethylphenyl substitution pattern on the butanoic acid backbone creates a unique spatial arrangement that is not replicated by ortho- or meta-substituted isomers, which exhibit divergent binding affinities and pharmacokinetic profiles. Consequently, direct replacement without experimental validation risks compromised assay reproducibility and invalidated impurity profiling.

Quantitative Differentiation Guide: (R)-2-Amino-4-(4-trifluoromethylphenyl)butanoic acid vs. Structural Analogs


Stereochemical Identity Defines Impurity Profiling Utility for Tofacitinib Quality Control

The (R)-enantiomer (CAS 1260614-74-1) is the stereochemical complement to Tofacitinib Impurity N (CAS 1260614-73-0, (S)-enantiomer) . In Tofacitinib drug substance quality control, the (R)-enantiomer serves as the defined chiral reference standard for enantiomeric purity determination. The racemic mixture (CAS 1214098-81-3) cannot be used for this purpose due to its lack of defined stereochemistry, which would prevent accurate quantification of the (S)-enantiomer impurity [1].

Pharmaceutical Analysis Impurity Profiling Chiral Chromatography

Extended Butanoic Acid Side Chain Differentiates from Phenylalanine-Based Analogs

(R)-2-Amino-4-(4-trifluoromethylphenyl)butanoic acid possesses a four-carbon butanoic acid backbone (C11H12F3NO2, MW 247.21), whereas 4-(trifluoromethyl)-L-phenylalanine (CAS 114926-38-4) contains a three-carbon propanoic acid chain (C10H10F3NO2, MW 233.19) [1]. The additional methylene group in the butanoic acid derivative increases the distance between the amino acid core and the trifluoromethylphenyl moiety, altering spatial orientation in binding pockets. This extended side chain is a key structural determinant for DPP-4 inhibitor intermediates, where the butanoic acid framework is essential for optimal active site occupancy .

Medicinal Chemistry Structure-Activity Relationship Peptidomimetic Design

DPP-4 Inhibitor Scaffold: Enantiopure (R)-Configuration Required for Consistent Enzyme Inhibition

Derivatives of (R)-2-amino-4-(4-trifluoromethylphenyl)butanoic acid have been identified as advanced intermediates for dipeptidyl peptidase-4 (DPP-4) inhibitors, a validated class for type 2 diabetes management . The (R)-configuration of the amino group is critical for stereospecific interaction with the DPP-4 active site. While direct IC50 data for the free amino acid is not available, related DPP-4 inhibitors incorporating the (R)-butanoic acid scaffold demonstrate single-digit nanomolar potency (e.g., IC50 = 2.10 nM for a closely related DPP-4 inhibitor in Sf9 cell-based assay) [1]. The (S)-enantiomer or racemic mixture would not maintain this stereochemical integrity, potentially reducing or abolishing inhibitory activity.

DPP-4 Inhibition Type 2 Diabetes Enzyme Kinetics

Validated Application Scenarios for (R)-2-Amino-4-(4-trifluoromethylphenyl)butanoic acid Based on Differential Evidence


Tofacitinib Impurity Profiling and Chiral Purity Method Development

As the enantiopure (R)-enantiomer (CAS 1260614-74-1) corresponding to Tofacitinib Impurity N (CAS 1260614-73-0), this compound serves as the essential chiral reference standard for developing and validating enantioselective HPLC or UPLC methods to quantify the (S)-enantiomer impurity in Tofacitinib drug substance and finished product . Use of the racemic mixture (CAS 1214098-81-3) is not appropriate due to undefined stereochemical composition and inability to provide accurate enantiomeric excess determination.

Stereospecific Building Block for DPP-4 Inhibitor Lead Optimization

The enantiopure (R)-configuration is a prerequisite for constructing DPP-4 inhibitor candidates with the correct stereochemistry at the α-amino acid position . This compound serves as the chiral starting material or key intermediate for synthesizing analogs that target the DPP-4 active site, where (R)-stereochemistry is required for optimal binding orientation . Procurement of the racemate would necessitate chiral resolution steps, reducing synthetic efficiency and increasing cost.

Extended Side Chain Scaffold for Peptidomimetic Design Requiring Increased Conformational Flexibility

The four-carbon butanoic acid backbone provides greater conformational flexibility and increased separation between the amino acid core and the 4-trifluoromethylphenyl moiety compared to phenylalanine-based analogs . This structural feature is valuable for designing peptidomimetics that require enhanced backbone flexibility to access specific binding pockets or to modulate secondary structure propensity in peptide chains. The (R)-enantiomer ensures stereochemical consistency in SAR studies.

Metabolic Stability Enhancement via Trifluoromethyl Group Incorporation

The 4-trifluoromethylphenyl substituent imparts increased lipophilicity and resistance to oxidative metabolism compared to unsubstituted phenyl or halogenated analogs . This property is leveraged in the design of enzyme inhibitors and receptor ligands where extended half-life and improved membrane permeability are desired. The (R)-enantiomer provides a defined stereochemical starting point for systematic SAR exploration of metabolic stability effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-Amino-4-(4-trifluoromethylphenyl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.